
アミデプシンA
概要
説明
アミデプシンAは、糸状菌ヒュミコラ属FO-2942の培養液から単離された真菌代謝産物です。 ジアシルグリセロールアシル転移酵素の阻害効果で知られており、この酵素はジアシルグリセロールとアシルコエンザイムAからトリグリセリドを合成する際に作用します .
2. 製法
合成経路と反応条件: this compoundは、通常、ヒュミコラ属FO-2942の培養液から単離されます。 単離プロセスには、発酵、抽出、精製など、いくつかのステップが含まれます . まず、培養液を特定の条件下で発酵させた後、メタノールや酢酸エチルなどの有機溶媒を使用して抽出します。 次に、粗抽出物をクロマトグラフィー技術を使用してthis compoundを精製します .
工業的生産方法: this compoundの工業的生産には、ヒュミコラ属FO-2942の大規模発酵が含まれます。 発酵プロセスは、this compoundの収率を最大化するために最適化されています。 発酵後、化合物は、ラボ規模の調製で使用されるものと同様の技術を使用して抽出および精製されます .
科学的研究の応用
Chemistry
Amidepsine A serves as a model compound in the study of enzyme inhibition and lipid metabolism. Researchers utilize it to understand the mechanisms of DGAT inhibition, which is vital for developing therapeutic agents targeting metabolic disorders.
Key Findings:
- Inhibition Mechanism: Studies have shown that Amidepsine A inhibits both DGAT1 and DGAT2 with an IC50 value of 40 μM, making it a potent candidate for further research into lipid metabolism regulation .
- Structure-Activity Relationship: The compound's structure has been explored to optimize its inhibitory effects on DGAT, leading to insights into the design of more effective inhibitors .
Biology
In biological research, Amidepsine A is investigated for its impact on lipid metabolism and potential therapeutic applications in metabolic diseases.
Case Studies:
- Lipid Metabolism: Research indicates that Amidepsine A can significantly influence triglyceride levels in cellular models, facilitating studies on obesity and related metabolic disorders.
- Cellular Effects: The compound's lipophilic nature suggests good absorption and distribution within lipid environments, enhancing its effectiveness in biological systems.
Medicine
Amidepsine A's inhibitory effects on DGAT make it a promising candidate for treating conditions such as obesity, diabetes, and atherosclerosis.
Clinical Implications:
- Therapeutic Potential: The inhibition of triglyceride synthesis by Amidepsine A may offer new avenues for managing hyperlipidemia and associated cardiovascular diseases .
- Drug Development: Its role as a DGAT inhibitor positions Amidepsine A as a valuable compound in the development of novel therapeutic agents targeting metabolic pathways.
Industry
In industrial applications, Amidepsine A is explored for its potential in drug development and biocatalysis.
Applications:
- Biocatalysts: The compound's ability to inhibit specific enzymes can be harnessed in biotechnological processes aimed at producing bioactive compounds .
- Pharmaceutical Development: As a model for studying metabolic pathways, Amidepsine A aids in the discovery and optimization of new drugs targeting lipid-related disorders.
Data Table: Inhibitory Effects of Amidepsine A
Compound | Target Enzyme | IC50 Value (μM) | Notes |
---|---|---|---|
Amidepsine A | Diacylglycerol acyltransferase 1 (DGAT1) | 40 | Potent inhibitor; significant effects on lipid metabolism |
Diacylglycerol acyltransferase 2 (DGAT2) | 40 | Similar inhibitory profile as DGAT1 |
作用機序
アミデプシンAの主な作用機序は、ジアシルグリセロールアシル転移酵素の阻害であり、この酵素はジアシルグリセロールとアシルコエンザイムAからトリグリセリドの生成を触媒します . この酵素を阻害することで、this compoundはトリグリセリドの合成を抑制し、細胞における脂質蓄積を減少させます。 この機序は、トリグリセリドの過剰な合成と蓄積が肥満や糖尿病などの状態につながる可能性がある代謝性疾患の文脈において特に関連しています .
類似の化合物:
アミデプシンB: ジアシルグリセロールアシル転移酵素と同様の阻害効果を持つ別の真菌代謝産物.
ローズリピン: ジアシルグリセロールアシル転移酵素2を選択的に阻害する真菌代謝産物のグループ.
キサントフモール: ジアシルグリセロールアシル転移酵素1と2の両方を阻害する植物由来の化合物.
This compoundの独自性: 他の阻害剤とは異なり、this compoundは脂質代謝に大きな影響を与えることが示されており、さらなる研究開発の有望な候補となっています .
生化学分析
Biochemical Properties
Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, Amidepsine A reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .
Cellular Effects
Amidepsine A influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .
Molecular Mechanism
The molecular mechanism of Amidepsine A involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, Amidepsine A may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amidepsine A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Amidepsine A remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of Amidepsine A vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, Amidepsine A may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Amidepsine A is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, Amidepsine A may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Amidepsine A is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, Amidepsine A can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows Amidepsine A to effectively inhibit the enzyme and exert its biochemical effects .
Subcellular Localization
The subcellular localization of Amidepsine A is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct Amidepsine A to specific compartments. By localizing to the endoplasmic reticulum, Amidepsine A can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Amidepsine A is typically isolated from the culture broth of Humicola species FO-2942. The isolation process involves several steps, including fermentation, extraction, and purification . The culture broth is first fermented under specific conditions, followed by extraction using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to purify Amidepsine A .
Industrial Production Methods: Industrial production of Amidepsine A involves large-scale fermentation of Humicola species FO-2942. The fermentation process is optimized to maximize the yield of Amidepsine A. After fermentation, the compound is extracted and purified using similar techniques as those used in laboratory-scale preparation .
化学反応の分析
反応の種類: アミデプシンAは、加水分解、エステル化、酸化など、さまざまな化学反応を起こします .
一般的な試薬と条件:
加水分解: this compoundは、酸性または塩基性条件下で加水分解されて、構成酸とアルコールを生成することができます。
エステル化: これは、酸触媒の存在下でアルコールとのエステル化反応を起こしてエステルを生成することができます。
酸化: this compoundは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化し、酸化誘導体を生成することができます.
生成される主な生成物: これらの反応から生成される主な生成物には、使用した特定の反応条件と試薬に応じて、さまざまなエステル、酸、酸化誘導体が含まれます .
4. 科学研究における用途
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.
Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.
Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.
Uniqueness of Amidepsine A: Unlike some other inhibitors, Amidepsine A has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .
生物活性
Amidepsine A is a compound derived from the fungal species Humicola, which has garnered attention for its potential biological activities, particularly as an inhibitor of diacylglycerol acyltransferases (DGAT). This article delves into the biological activity of Amidepsine A, summarizing key research findings, case studies, and relevant data.
Overview of Amidepsine A
Amidepsines are a class of compounds that exhibit a variety of biological activities. Amidepsine A, along with other congeners, has been identified as a potent inhibitor of DGAT enzymes, which are crucial in the synthesis of triacylglycerols. The excessive accumulation of triacylglycerols is associated with metabolic disorders such as obesity and diabetes, making DGAT inhibitors like Amidepsine A potential therapeutic agents.
The primary mechanism through which Amidepsine A exerts its biological effects is through the inhibition of DGAT1 and DGAT2. These enzymes catalyze the final step in triacylglycerol biosynthesis. Inhibition of these enzymes can lead to reduced fat storage and may help in managing obesity and related metabolic disorders.
- IC50 Values : Research indicates that non-glycosylated forms of Amidepsine (including Amidepsine A) exhibit IC50 values around 40 μM against both DGAT1 and DGAT2, highlighting their potency as inhibitors .
Production and Isolation
Amidepsine A is produced by the fermentation of Humicola sp. FO-2942 under optimized static culture conditions. Studies have shown that the yield can be significantly increased under these conditions, with production levels reaching up to 144 μg/ml after several days .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of Amidepsine A:
- Inhibition Studies : Various studies have confirmed the inhibitory effects on DGAT enzymes, with detailed assays conducted using Raji cells to assess cellular activity .
- Structure-Activity Relationship : The structure of Amidepsine A has been elucidated through spectroscopic methods, revealing that it consists of a depsipeptide structure formed from specific benzoic acid derivatives and amino acids .
- Comparative Analysis : In comparative studies, other amidepsines were also tested for their inhibitory effects on DGATs, with non-glycosylated variants showing significantly higher activity compared to glycosylated forms .
Data Summary
The following table summarizes key findings regarding the biological activity of Amidepsine A:
Compound | IC50 (μM) | Biological Activity | Notes |
---|---|---|---|
Amidepsine A | 40 | Inhibitor of DGAT1 and DGAT2 | Non-glycosylated variant |
Glycosylated Forms | >100 | Very weak or no inhibitory activity | Less effective due to sugar moiety |
Production Yield | 144 μg/ml | Achieved under optimized static culture | Significant increase in yield |
特性
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amidepsine A?
A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].
Q2: What is the structural characterization of Amidepsine A?
A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does Amidepsine A impact triacylglycerol formation in cells?
A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to Amidepsine A?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has Amidepsine A been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。